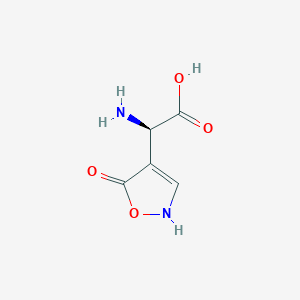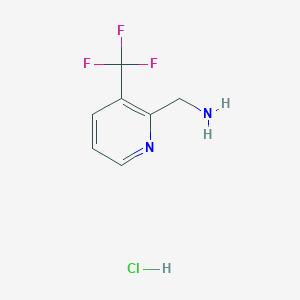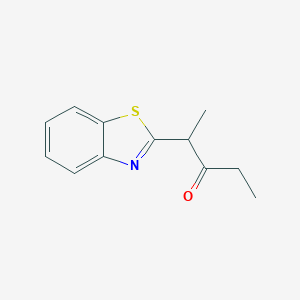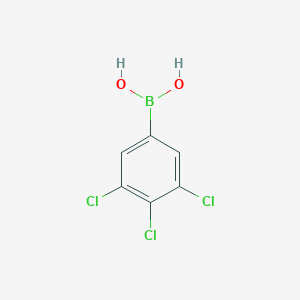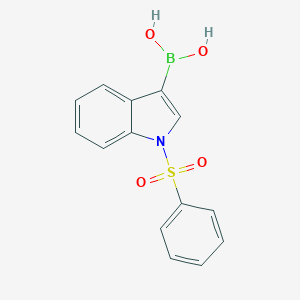
4-Nitro-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-1,3-thiazole is an organic compound that belongs to the family of thiazole derivatives. It is a heterocyclic aromatic compound that contains a nitrogen and sulfur atom in its ring structure. This compound has gained significant attention due to its diverse range of biological activities and its potential use in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-Nitro-1,3-thiazole is still not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with cellular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial replication.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Nitro-1,3-thiazole have been studied extensively. It has been shown to exhibit potent antibacterial activity against a wide range of bacterial strains. It has also been shown to exhibit antifungal activity against various fungal species. In addition, this compound has been investigated for its potential use in the treatment of cancer, as it has been shown to exhibit cytotoxic activity against various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Nitro-1,3-thiazole in lab experiments is its diverse range of biological activities. This compound has been shown to exhibit potent activity against various bacterial and fungal strains, as well as cancer cells. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 4-Nitro-1,3-thiazole. One potential direction is the investigation of its potential use in the treatment of multidrug-resistant bacterial infections. Another direction is the development of more potent derivatives of this compound for use in cancer therapy. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions may also be further explored.
Méthodes De Synthèse
The synthesis of 4-Nitro-1,3-thiazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-bromoacetophenone with thiourea in the presence of a base. The reaction results in the formation of 4-Nitro-1,3-thiazole as a yellow crystalline solid.
Applications De Recherche Scientifique
4-Nitro-1,3-thiazole has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
138294-23-2 |
|---|---|
Nom du produit |
4-Nitro-1,3-thiazole |
Formule moléculaire |
C3H2N2O2S |
Poids moléculaire |
130.13 g/mol |
Nom IUPAC |
4-nitro-1,3-thiazole |
InChI |
InChI=1S/C3H2N2O2S/c6-5(7)3-1-8-2-4-3/h1-2H |
Clé InChI |
HTDTXOCYWWHJQB-UHFFFAOYSA-N |
SMILES |
C1=C(N=CS1)[N+](=O)[O-] |
SMILES canonique |
C1=C(N=CS1)[N+](=O)[O-] |
Synonymes |
Thiazole, 4-nitro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide](/img/structure/B151365.png)
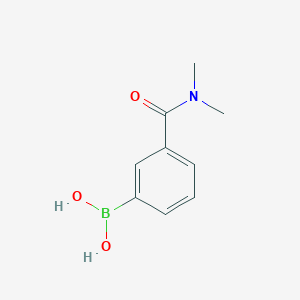
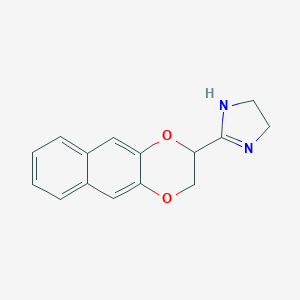
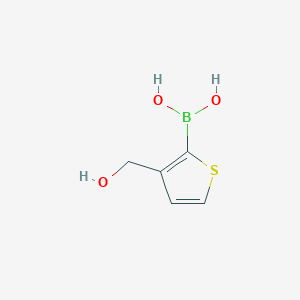
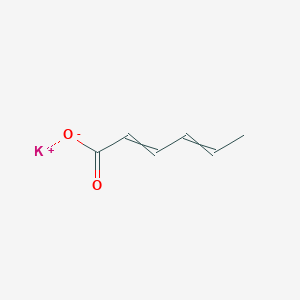
![Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B151375.png)

![3,3-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B151378.png)
